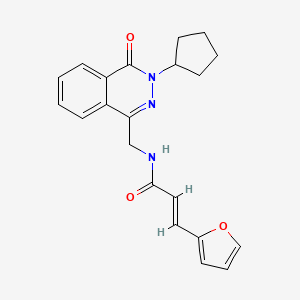

(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(12-11-16-8-5-13-27-16)22-14-19-17-9-3-4-10-18(17)21(26)24(23-19)15-6-1-2-7-15/h3-5,8-13,15H,1-2,6-7,14H2,(H,22,25)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJIZWZQYIFPRT-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Phthalazinone Core: Starting from a suitable phthalic anhydride derivative, the phthalazinone core can be synthesized through cyclization reactions.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

Formation of the Acrylamide Moiety: The acrylamide group can be introduced through amide coupling reactions using appropriate acrylamide derivatives.

Final Coupling: The final step involves coupling the phthalazinone core with the acrylamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Activity : The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation and survival. Similar compounds have been shown to inhibit signal transduction pathways critical for tumor growth, making this compound a candidate for further investigation in anticancer therapies .

Anti-inflammatory Properties : The phthalazinone core is known for its anti-inflammatory effects, which could be beneficial in developing treatments for autoimmune diseases. Research indicates that derivatives of phthalazinones can modulate immune responses, suggesting that this compound might exhibit similar properties .

Synthesis and Derivatization

The synthesis of (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide involves several key steps that can be optimized for yield and purity. The compound can undergo various chemical reactions, allowing for the creation of derivatives with potentially enhanced biological activities.

Synthesis Overview :

- Key Reagents : Common reagents include oxidizing agents for oxidation reactions and electrophiles/nucleophiles for substitution reactions.

- Analytical Techniques : Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

Biological Assays

Due to its solubility in organic solvents like dimethyl sulfoxide, this compound is suitable for various biological assays. These assays can evaluate its efficacy against cancer cell lines or its anti-inflammatory potential.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug design. Modifications to the furan or cyclopentyl groups could lead to compounds with improved potency or selectivity against specific targets.

Mechanism of Action

The mechanism of action of (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its combination of phthalazinone, cyclopentyl, and furan-acrylamide motifs. Below is a comparative analysis with related molecules:

Table 1: Structural and Functional Comparison

Key Observations:

- Phthalazinone vs. Phthalimide: Unlike 3-chloro-N-phenyl-phthalimide (a monomer for polyimide synthesis), the target compound’s phthalazinone core is more likely to participate in hydrogen bonding and π-stacking interactions, enhancing biological activity .

- Acrylamide Linkers : The (E)-acrylamide-furan group in the target compound contrasts with the bis-acrylamide in ’s derivative, which features fluorophenyl and p-tolyl groups. The furan’s electron-rich nature may improve binding to aromatic residues in enzyme active sites .

- Substituent Effects : The cyclopentyl group in the target compound could reduce metabolic degradation compared to smaller alkyl chains (e.g., propyl in ) or phenyl groups, as cyclopentane’s puckering conformation (see Section 2.3) enhances steric stability .

Conformational and Electronic Comparisons

- Furan vs. Thiophene : Replacing the furan-2-yl group with thiophene (as in ’s derivatives) would alter electronic properties (e.g., dipole moment, H-bond acceptor capacity), impacting solubility and binding .

Similarity Coefficient Analysis

Using the Tanimoto coefficient (Tc) to quantify structural similarity:

Biological Activity

(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a phthalazine moiety, which is known for its diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 379.48 g/mol. Its structure features multiple functional groups, including an amide group and aromatic rings, which are instrumental in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O2S |

| Molecular Weight | 379.48 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Density | Not available |

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. Studies have shown that phthalazine derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For instance, a study demonstrated that modifications on the phthalazine core can enhance bioactivity against various cancer cell lines, suggesting that this compound could exhibit similar effects .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors associated with tumor growth. For example, phthalazine derivatives have been shown to inhibit tyrosinase activity, which is crucial in melanogenesis and may also play a role in cancer progression .

Anti-inflammatory Activity

In addition to anticancer properties, phthalazine derivatives are also recognized for their anti-inflammatory effects. The presence of the furan ring in the structure may contribute to this activity by modulating inflammatory pathways. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Anticancer Activity : A study involving analogs of phthalazine derivatives showed potent inhibition of melanoma cell lines without significant cytotoxicity, highlighting their potential as anticancer agents .

- Tyrosinase Inhibition : Research indicated that certain analogs inhibited mushroom tyrosinase significantly more than traditional inhibitors like kojic acid, suggesting a strong potential for skin-related applications .

Q & A

Q. What are the recommended methodologies for synthesizing (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide?

Answer: Synthesis involves multi-step organic reactions, typically starting with functionalization of the phthalazinone core. Key steps include:

- Cyclopentylation : React 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methyl group at the 1-position.

- Acrylamide coupling : Use a Horner-Wadsworth-Emmons reaction or Michael addition to conjugate the furan-2-yl acrylamide moiety. Ensure stereochemical control (E-configuration) via reaction temperature (0–25°C) and solvent polarity (THF or DCM) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98% by area normalization) .

Q. Which analytical techniques are critical for characterizing this compound?

Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (E-configuration via coupling constants, J = 15–16 Hz for acrylamide protons) and cyclopentyl/furan ring integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₅N₃O₃⁺, calculated m/z 403.1896) .

- X-ray Crystallography (if crystalline): Resolve 3D structure for absolute configuration verification .

Q. What are the safety and storage protocols for handling this compound?

Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the acrylamide group. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomic analysis .

- Kinetic Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to hypothesized targets (e.g., kinases or proteases) .

- Cellular Assays : Dose-response curves (IC₅₀) in cell lines with CRISPR/Cas9 knockouts of suspected targets to validate specificity .

Q. How should contradictions in experimental data (e.g., variable IC₅₀ values across studies) be resolved?

Answer:

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, accounting for variables like cell passage number, assay temperature, and solvent (DMSO vs. saline) .

- Reproducibility Checks : Standardize protocols (e.g., ATP concentration in kinase assays) and cross-validate results in ≥3 independent labs .

- Structural Dynamics : Use molecular dynamics (MD) simulations to assess compound conformation under different pH/temperature conditions, which may affect bioactivity .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

- ADME Modeling : Use software like Schrödinger’s QikProp or SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Docking Studies : Perform AutoDock Vina simulations to map binding poses in target active sites (e.g., ATP-binding pockets) and correlate with experimental IC₅₀ values .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors to optimize lead analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.